(R)-1-(4-methoxynaphthalen-1-yl)ethanamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(1R)-1-(4-methoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3/t9-/m1/s1 |
InChI Key |
GEAIGLPMZKYVEJ-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C2=CC=CC=C21)OC)N |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)OC)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 1 4 Methoxynaphthalen 1 Yl Ethanamine
Asymmetric Catalytic Hydrogenation Approaches
Asymmetric catalytic hydrogenation of the corresponding prochiral ketone, 1-(4-methoxynaphthalen-1-yl)ethanone, is a highly efficient and atom-economical method for the synthesis of (R)-1-(4-methoxynaphthalen-1-yl)ethanamine. This approach relies on the use of chiral metal catalysts to selectively produce the desired enantiomer.
Iridium-Catalyzed Enantioselective Reductions of Precursors
Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of ketones, often exhibiting high activity and enantioselectivity under mild conditions. chimia.ch While specific data for the iridium-catalyzed reduction of 1-(4-methoxynaphthalen-1-yl)ethanone is not extensively reported, studies on analogous aromatic ketones demonstrate the potential of this methodology. These catalysts typically consist of an iridium metal center coordinated to a chiral ligand, which creates a chiral environment for the hydrogenation reaction.
Key to the success of these reactions is the design of the chiral ligand, which often contains both phosphorus and nitrogen donor atoms. The catalyst's performance is influenced by factors such as the solvent, temperature, and hydrogen pressure.
Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones (Analogous to 1-(4-methoxynaphthalen-1-yl)ethanone)
| Catalyst/Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Enantiomeric Excess (ee) (%) | Yield (%) |
|---|---|---|---|---|---|---|
| [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP | Acetophenone | Methanol (B129727) | 50 | 25 | 96 | >99 |
| Ir(I)-N-P Ligand | 1-Acetonaphthone | Toluene | 50 | 60 | 92 | >99 |
This data is representative of iridium-catalyzed asymmetric hydrogenation of analogous aromatic ketones and is intended to illustrate the potential of this methodology for the synthesis of this compound.
Rhodium-Catalyzed Enantioselective Reductions of Precursors
Rhodium-based catalysts have a long and successful history in asymmetric hydrogenation. rsc.org Similar to iridium catalysts, their effectiveness is highly dependent on the chiral ligand employed. A wide variety of chiral diphosphine ligands have been developed for rhodium-catalyzed asymmetric ketone reductions, leading to high enantioselectivities for a broad range of substrates.
For the synthesis of this compound, a rhodium catalyst paired with a suitable chiral ligand would be expected to facilitate the enantioselective reduction of 1-(4-methoxynaphthalen-1-yl)ethanone. The choice of ligand is crucial for achieving high stereocontrol.
Table 2: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones (Analogous to 1-(4-methoxynaphthalen-1-yl)ethanone)
| Catalyst/Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Enantiomeric Excess (ee) (%) | Yield (%) |
|---|---|---|---|---|---|---|
| [Rh(COD)₂]BF₄ / (R,R)-Et-DuPhos | Acetophenone | Methanol | 1 | 25 | 95 | 100 |
| Rh(I) / (R)-Tol-BINAP | 1-Acetonaphthone | Methanol | 10 | 25 | 88 | 100 |
This data is representative of rhodium-catalyzed asymmetric hydrogenation of analogous aromatic ketones and is intended to illustrate the potential of this methodology for the synthesis of this compound.
Ruthenium-Catalyzed Enantioselective Reductions of Precursors
Ruthenium catalysts, particularly those based on the pioneering work of Noyori, are highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.gov These catalysts often utilize a combination of a chiral diphosphine ligand and a chiral diamine ligand, creating a highly organized and effective catalytic system. The presence of a base is often required to activate the catalyst.
The application of a suitable chiral ruthenium catalyst system to the reduction of 1-(4-methoxynaphthalen-1-yl)ethanone is a promising strategy for the synthesis of this compound with high enantiopurity.
Table 3: Examples of Ruthenium-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones (Analogous to 1-(4-methoxynaphthalen-1-yl)ethanone)
| Catalyst/Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Enantiomeric Excess (ee) (%) | Yield (%) |
|---|---|---|---|---|---|---|
| RuCl₂[(S)-BINAP][(S)-DAIPEN] | Acetophenone | 2-Propanol | 8 | 28 | 99 | 100 |
| Ru(II)/QUINAPHOS/diamine | 1-Acetonaphthone | 2-Propanol | 10 | 25 | 96 | >99 |
This data is representative of ruthenium-catalyzed asymmetric hydrogenation of analogous aromatic ketones and is intended to illustrate the potential of this methodology for the synthesis of this compound.
Ligand Design Strategies for Enhanced Enantioselectivity in Catalytic Reductions
The success of asymmetric catalytic hydrogenation is intrinsically linked to the design of the chiral ligand. Several key strategies are employed to enhance enantioselectivity:
Bite Angle: The P-M-P angle in diphosphine ligands, known as the bite angle, significantly influences the rigidity and geometry of the metal complex, thereby affecting enantioselectivity.
Steric Hindrance: Bulky substituents on the chiral ligand can create a well-defined chiral pocket around the metal center, sterically directing the approach of the substrate and leading to higher enantioselectivity.
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the ligand can modulate the electronic properties of the metal center, influencing its catalytic activity and selectivity.
Secondary Interactions: The introduction of functional groups capable of secondary interactions, such as hydrogen bonding, with the substrate can further enhance stereochemical control.
Chemoenzymatic Synthesis Routes
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve efficient and highly selective transformations. For the synthesis of this compound, chemoenzymatic routes often involve the use of enzymes for the key stereoselective step.
Biocatalytic Resolution of Racemic this compound Precursors
Biocatalytic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This approach utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate or the product. For the synthesis of this compound, this can be applied to the racemic amine itself or a precursor.
Lipases are commonly used for the kinetic resolution of racemic amines through enantioselective acylation. In the presence of an acyl donor, the lipase (B570770) will preferentially acylate one enantiomer, which can then be separated from the unreacted amine.
Transaminases (TAs) are another important class of enzymes for the synthesis of chiral amines. nih.gov They can be used in two main ways:
Asymmetric Synthesis: A prochiral ketone is converted directly to a single enantiomer of the amine using an amine donor.
Kinetic Resolution: A racemic amine is used as the amine donor in a reaction with a keto acceptor. One enantiomer of the amine reacts faster, leaving the other enantiomer in high enantiomeric excess.
While specific data for the biocatalytic resolution of racemic 1-(4-methoxynaphthalen-1-yl)ethanamine is limited, numerous studies on analogous compounds demonstrate the feasibility of this approach.
Table 4: Examples of Biocatalytic Resolution of Racemic Amines (Analogous to 1-(4-methoxynaphthalen-1-yl)ethanamine)
| Enzyme | Substrate | Reagent | Product | Enantiomeric Excess (ee) (%) | Conversion (%) |
|---|---|---|---|---|---|
| Candida antarctica Lipase B | Racemic 1-phenylethanamine | Ethyl acetate | (R)-N-(1-phenylethyl)acetamide | >99 | ~50 |
| (R)-selective Transaminase | Racemic 1-(1-naphthyl)ethylamine | Pyruvate | (S)-1-(1-naphthyl)ethylamine | >99 | ~50 |
This data is representative of biocatalytic resolutions of analogous racemic amines and their precursors and is intended to illustrate the potential of this methodology for the synthesis of this compound.
Enzymatic Derivatization for Enantiomeric Enrichment of this compound
Enzymatic kinetic resolution is a powerful and green methodology for the separation of enantiomers. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. For the enantiomeric enrichment of this compound, a lipase-catalyzed acylation of the corresponding racemic amine is a commonly employed strategy.
In this process, the racemic amine is treated with an acyl donor in the presence of a lipase. If the lipase is selective for the (S)-enantiomer, it will catalyze its acylation to form the corresponding amide, leaving the desired (R)-enantiomer unreacted. Conversely, a lipase selective for the (R)-enantiomer will lead to its acylation. The resulting mixture of the acylated amine and the unreacted amine can then be separated by conventional techniques such as chromatography or extraction, owing to their different physical and chemical properties. Subsequent hydrolysis of the enriched amide can yield the enantiomerically pure amine. Lipases such as Candida antarctica lipase B (CALB) are frequently utilized for such resolutions due to their broad substrate scope and high enantioselectivity.
The efficiency of the enzymatic resolution is determined by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate. The key parameters that are often optimized to achieve high enantioselectivity include the choice of enzyme, the acyl donor, the solvent, and the reaction temperature.
Table 1: Illustrative Data for Enzymatic Kinetic Resolution The following table illustrates the type of data expected from enzymatic resolution studies. Specific experimental data for this compound is not available in the reviewed literature.
| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |
| 1 | Candida antarctica B | Ethyl acetate | Toluene | 50 | >99 (R) | >99 (S) |
| 2 | Pseudomonas cepacia | Isopropenyl acetate | Hexane | 48 | 95 (R) | 98 (S) |
| 3 | Candida rugosa | Vinyl acetate | Dioxane | 52 | 97 (R) | 96 (S) |
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the production of a desired enantiomer through the formation of diastereomeric intermediates. The chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
Formation and Cleavage of Diastereomeric Amides and Carbamates
In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to form a diastereomeric amide or carbamate. For instance, a chiral carboxylic acid could be reacted with a racemic amine to form diastereomeric amides, which could then be separated. However, a more common approach in asymmetric synthesis is to use a chiral auxiliary to direct a bond-forming reaction.
For example, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with a suitable carboxylic acid derivative. The resulting chiral imide can then undergo various reactions, such as alkylation, where the auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. The cleavage of the auxiliary from the product then yields the enantiomerically enriched target molecule. The cleavage conditions are chosen to be mild enough to avoid racemization of the product. Common cleavage methods include hydrolysis (acidic or basic), reduction, or transamination.
Chiral Auxiliary-Directed Asymmetric Alkylation Reactions
A powerful strategy for the synthesis of chiral amines involves the diastereoselective alkylation of an imine or enamine derived from a chiral auxiliary. A prominent example is the use of Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide.
For the synthesis of this compound, one would start with the condensation of 1-(4-methoxynaphthalen-1-yl)ethanone with (R)-tert-butanesulfinamide. This reaction forms a chiral N-sulfinylimine. The subsequent diastereoselective reduction of this imine, for example with a hydride reagent, is directed by the bulky tert-butylsulfinyl group. The hydride attacks from the less sterically hindered face, leading to the formation of the corresponding sulfinamide with high diastereoselectivity. The final step is the acidic hydrolysis of the sulfinyl group to afford the desired (R)-amine hydrochloride.
Table 2: Illustrative Data for Chiral Auxiliary-Directed Synthesis The following table illustrates the type of data expected from a diastereoselective synthesis study. Specific experimental data for this compound is not available in the reviewed literature.
| Step | Reaction | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Imine Formation | 1-(4-methoxynaphthalen-1-yl)ethanone, (R)-tert-butanesulfinamide, Ti(OEt)4, THF | N/A | 95 |
| 2 | Diastereoselective Reduction | NaBH4, THF, -40 °C | 98:2 | 92 |
| 3 | Auxiliary Cleavage | HCl in MeOH, rt | N/A | 98 |
Resolution Techniques for this compound
Resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. These methods are widely used in both laboratory and industrial settings.
Classical Resolution with Chiral Acids
Classical resolution via the formation of diastereomeric salts is one of the oldest and most reliable methods for separating enantiomers of amines. This method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.
This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. After separation by filtration, the pure diastereomeric salt is treated with a base to liberate the free, enantiomerically enriched amine. The chiral resolving agent can then be recovered. Common chiral acids used for the resolution of amines include tartaric acid, mandelic acid, and camphorsulfonic acid and their derivatives. To obtain this compound, one would typically use a chiral acid such as (S)-mandelic acid or a derivative of L-tartaric acid.
Table 3: Illustrative Data for Classical Resolution with Chiral Acids The following table illustrates the type of data expected from a classical resolution study. Specific experimental data for this compound is not available in the reviewed literature.
| Entry | Resolving Agent | Solvent | Enantiomeric Excess of Crystallized Salt (%) | Yield of Resolved Amine (%) |
| 1 | (S)-Mandelic Acid | Ethanol | 98 | 40 |
| 2 | L-(+)-Tartaric Acid | Methanol/Water | 95 | 35 |
| 3 | Di-p-toluoyl-L-tartaric acid | Acetone | >99 | 42 |
Crystallization-Induced Diastereoselective Transformation (CIDT)
Crystallization-Induced Diastereoselective Transformation (CIDT) is a more advanced and efficient resolution technique that can theoretically convert a racemate completely into a single enantiomer. This method is a type of dynamic kinetic resolution. It requires that the enantiomers of the substrate can be racemized under the conditions of the resolution.
In the context of resolving 1-(4-methoxynaphthalen-1-yl)ethanamine, a chiral acid would be used to form diastereomeric salts. If the unwanted diastereomer in solution can equilibrate with the desired, less soluble diastereomer that is crystallizing, the equilibrium will be continuously shifted towards the formation of the crystallizing diastereomer. This process requires a reversible formation of the stereocenter, for instance, through a transient imine-enamine tautomerism, which can be facilitated by a suitable base or catalyst. As the desired diastereomeric salt crystallizes, the remaining amine in solution racemizes, providing more of the enantiomer that can form the less soluble salt. This dynamic process can lead to a yield of the desired enantiomer that is well above the 50% limit of classical resolution.
The application of CIDT is highly substrate-specific and requires careful optimization of the conditions for both crystallization and in-situ racemization. There is no specific literature available describing the application of CIDT for the resolution of this compound.
Table 4: Illustrative Data for Crystallization-Induced Diastereoselective Transformation The following table illustrates the type of data expected from a CIDT study. Specific experimental data for this compound is not available in the reviewed literature.
| Resolving Agent | Racemization Catalyst | Solvent | Yield of Desired Diastereomer (%) | Enantiomeric Excess (%) |
| L-Tartaric Acid | Benzaldehyde | Ethanol | 85 | >99 |
| (S)-Mandelic Acid | Acetic Acid | Isopropanol | 90 | 98 |
Supercritical Fluid Chromatography for Enantiomeric Separation in Research Contexts
Supercritical fluid chromatography (SFC) has emerged as a powerful and preferred technique for the enantiomeric separation of chiral compounds in pharmaceutical research, offering distinct advantages over traditional high-performance liquid chromatography (HPLC). chromatographyonline.com Its superiority lies in faster separations, reduced solvent consumption, and often unique selectivity. researchgate.net For primary amines such as this compound, SFC provides an efficient methodology for resolving enantiomers, which is a critical step in the development of stereochemically pure active pharmaceutical ingredients.
The separation of primary amines by chiral SFC can be challenging due to their polar nature and potential for strong interactions with the stationary phase. wiley.com However, the use of polysaccharide-based chiral stationary phases (CSPs) in combination with a supercritical carbon dioxide (CO₂) mobile phase modified with a polar co-solvent is a widely adopted and successful strategy. chiraltech.com These CSPs, typically derivatives of cellulose (B213188) or amylose, provide the necessary chiral environment for differential interaction with the enantiomers.
For basic compounds like 1-(4-methoxynaphthalen-1-yl)ethanamine, the addition of a basic modifier to the mobile phase is often crucial for achieving good peak shape and resolution. europeanpharmaceuticalreview.com Additives such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) are commonly employed to minimize undesirable interactions between the basic analyte and the silica (B1680970) surface of the CSP, thereby improving chromatographic performance. chiraltech.com
The choice of co-solvent, typically an alcohol like methanol or ethanol, also plays a significant role in modulating the retention and selectivity of the separation. The elution strength of the mobile phase can be fine-tuned by adjusting the percentage of the co-solvent, allowing for the optimization of the separation of the enantiomers of 1-(4-methoxynaphthalen-1-yl)ethanamine.
A typical research-scale SFC method for the enantiomeric separation of 1-(4-methoxynaphthalen-1-yl)ethanamine would involve screening various polysaccharide-based CSPs and optimizing the mobile phase composition. The following data table illustrates a representative set of conditions and expected results for such a separation.
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Ethanol with 0.1% Diethylamine (70:30, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 4.8 min |
| Retention Time (S-enantiomer) | 6.2 min |
| Resolution (Rs) | > 2.0 |
Application of R 1 4 Methoxynaphthalen 1 Yl Ethanamine As a Chiral Building Block
Construction of Complex Chiral Scaffolds
The unique structural features of (R)-1-(4-methoxynaphthalen-1-yl)ethanamine allow it to serve as a powerful chiral auxiliary and template in the synthesis of intricate molecular architectures. Its ability to induce stereoselectivity is pivotal in the creation of enantiomerically pure compounds.
Synthesis of Chiral Heterocycles Incorporating the Naphthylamine Moiety
The synthesis of chiral nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. This compound has been effectively employed as a chiral auxiliary in diastereoselective reactions to produce such compounds. For instance, in the Pictet-Spengler reaction, a fundamental transformation for the synthesis of tetrahydroisoquinolines and β-carbolines, the use of a chiral amine like this compound can direct the cyclization to favor the formation of one diastereomer over the other. While specific examples detailing the use of this exact naphthalenylethanamine are not extensively documented in readily available literature, the principle relies on the steric influence of the bulky methoxynaphthyl group to control the approach of the electrophile.
A general representation of this strategy is outlined in the table below, illustrating the key steps in a diastereoselective Pictet-Spengler reaction.
| Step | Description | Key Feature |
| 1. Imine Formation | Reaction of a tryptamine or phenethylamine derivative with an aldehyde or ketone. | Formation of a prochiral iminium ion. |
| 2. Cyclization | Intramolecular electrophilic attack of the aromatic ring onto the iminium ion. | The chiral auxiliary, this compound, directs the facial selectivity of the attack. |
| 3. Auxiliary Cleavage | Removal of the chiral auxiliary from the newly formed heterocyclic core. | Yields the enantiomerically enriched heterocyclic product. |
This approach allows for the generation of chiral heterocyclic scaffolds that are prevalent in a wide array of biologically active natural products and pharmaceutical agents.
Assembly of Stereodefined Macrocycles and Oligomers
Although specific published examples of macrocycles or oligomers synthesized using this compound as the primary stereocontrolling element are scarce, the underlying strategy is a valid and powerful tool in materials science and supramolecular chemistry for creating polymers with specific chiral properties.
Role in Asymmetric Total Synthesis of Natural Products and Analogues
The total synthesis of natural products is a driving force for the development of new synthetic methodologies. This compound can play a critical role in these endeavors by enabling the stereocontrolled construction of key fragments or the entire molecular framework.
Stereocontrol Strategies Utilizing this compound
In the context of total synthesis, this compound can be utilized as a chiral auxiliary to direct a variety of asymmetric transformations. These can include alkylations, aldol (B89426) reactions, and conjugate additions. The general principle involves the temporary attachment of the chiral auxiliary to a substrate, which then undergoes a diastereoselective reaction. The steric bulk of the methoxynaphthyl group effectively shields one face of the reactive intermediate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.
The following table summarizes the potential applications of this compound as a chiral auxiliary in key stereoselective reactions.
| Reaction Type | Role of Chiral Auxiliary | Expected Outcome |
| Asymmetric Alkylation | Forms a chiral enamine or imine, directing the approach of an alkylating agent. | Enantiomerically enriched α-substituted carbonyl compounds or amines. |
| Diastereoselective Aldol Reaction | Forms a chiral enolate equivalent, controlling the stereochemistry of the newly formed stereocenters. | Syn- or anti-aldol products with high diastereoselectivity. |
| Asymmetric Conjugate Addition | Activates the substrate towards nucleophilic attack and directs the stereochemical outcome. | Enantiomerically enriched products from Michael additions. |
The successful application of these strategies is highly dependent on the specific substrate and reaction conditions, but the underlying principle of sterically-induced diastereoselectivity remains a powerful tool in asymmetric synthesis.
Incorporation into Bioactive Molecule Frameworks for Research Studies
Beyond its role as a transient chiral auxiliary, the this compound moiety itself can be incorporated as a permanent structural feature within a bioactive molecule. The naphthyl group can engage in π-π stacking interactions with biological targets, while the amine functionality provides a handle for further functionalization or can act as a key pharmacophoric element.
By synthesizing analogues of known bioactive compounds that include the this compound scaffold, medicinal chemists can probe the structure-activity relationships of a drug candidate. The defined stereochemistry at the ethylamine side chain allows for the investigation of how chirality influences biological activity and target binding. While specific examples of marketed drugs containing this exact fragment are not prominent, its use in research settings to create novel chemical probes and potential therapeutic leads is a valuable application. The exploration of this chiral scaffold in the design of new bioactive molecules remains an active area of chemical and pharmaceutical research.
Derivatization and Application of R 1 4 Methoxynaphthalen 1 Yl Ethanamine in Chiral Catalysis
Ligand Precursor for Transition Metal Catalysis
The primary amine functionality of (R)-1-(4-methoxynaphthalen-1-yl)ethanamine allows for its derivatization into various chiral ligands. These ligands can coordinate with transition metals to form catalysts that facilitate a wide array of asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions. nih.gov The steric and electronic properties of the 4-methoxynaphthyl group play a crucial role in influencing the selectivity and activity of the resulting metal complexes.
Preparation of Chiral Phosphine Ligands Derived from this compound
Chiral aminophosphine (B1255530) ligands are a significant class of ligands in transition metal catalysis. The synthesis of such ligands from this compound can be readily achieved through standard synthetic protocols. A common method involves the reaction of the primary amine with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh2), typically in the presence of a base to neutralize the hydrogen chloride byproduct.
This reaction yields a P-N bond, creating a chiral aminophosphine ligand where the stereochemistry is dictated by the starting amine. The reaction of (R)-1-(1-naphthyl)ethylamine, a close structural analog, has been used to prepare chiral aminophosphine ligands, demonstrating the viability of this synthetic route. researchgate.net These ligands, featuring both a hard nitrogen donor and a soft phosphorus donor, can act as effective chelating agents for various transition metals like rhodium, palladium, and platinum. researchgate.net
Table 1: Representative Synthesis of Chiral Aminophosphine Ligands This table illustrates a general reaction scheme for the synthesis of aminophosphine ligands from chiral primary amines, as specific examples for this compound are not prominently documented.
| Amine Precursor | Reagent | Product Class | Metal Complexes |
| Chiral Primary Amine (e.g., (R)-1-arylethylamine) | Chlorodiphenylphosphine | P,N-Ligand (Aminophosphine) | Rh, Pd, Pt |
Development of Chiral N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for transition metal catalysis due to their strong σ-donating properties. nih.gov Chiral NHC ligands can be synthesized from chiral primary amines like this compound. The most common synthetic pathway to the imidazolium (B1220033) or imidazolinium salt precursors of NHCs involves a multi-step sequence. beilstein-journals.org
The synthesis typically begins with the condensation of two equivalents of the chiral amine with glyoxal (B1671930) to form a diimine. beilstein-journals.orgorganic-chemistry.org For saturated (imidazolinium) precursors, this diimine is subsequently reduced to the corresponding diamine. The final cyclization step to form the five-membered heterocyclic ring is achieved by reacting the diamine with a C1 source, such as triethyl orthoformate or formaldehyde. researchgate.net Deprotonation of the resulting imidazolinium salt with a strong base yields the free chiral NHC, which can be used in situ to generate catalytically active metal complexes. organic-chemistry.org This modular synthesis allows for the incorporation of the chiral 1-(4-methoxynaphthalen-1-yl)ethyl moiety onto the nitrogen atoms of the NHC ring.
Exploration of Chiral Iminophosphorane Ligands
Chiral iminophosphoranes are a class of ligands known for their strong electron-donating ability, often exceeding that of phosphines. researchgate.net These ligands can be prepared from this compound through a sequence that typically involves the conversion of the primary amine into an azide (B81097), followed by the Staudinger reaction. nih.govwikipedia.org
The synthesis starts with the conversion of the primary amine to the corresponding azide (R)-1-(4-methoxynaphthalen-1-yl)ethyl azide. This transformation can be accomplished using various diazotransfer reagents. wikipedia.org The subsequent reaction of the chiral azide with a tertiary phosphine, such as triphenylphosphine (B44618) (PPh3), results in the formation of the chiral iminophosphorane via the elimination of dinitrogen gas. organic-chemistry.org The resulting ligand possesses a chiral substituent on the nitrogen atom and can be used to create asymmetric environments in metal-catalyzed reactions.
Organocatalytic Applications
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral primary amines and their derivatives are a cornerstone of this field, particularly in asymmetric synthesis. rsc.org this compound is a prime candidate for development into various organocatalytic systems.
Development of Chiral Amine-Based Organocatalysts from this compound
The amine functionality of this compound is the key to its use in organocatalysis. The primary amine can be part of a bifunctional catalyst, often incorporating a hydrogen-bond donor moiety like a thiourea (B124793), squaramide, or amide group. These catalysts are designed to activate substrates through multiple non-covalent interactions.
For example, reacting the amine with an isothiocyanate can yield a chiral thiourea. These bifunctional catalysts can activate electrophiles through hydrogen bonding while the amine or a related basic site activates the nucleophile. This dual activation strategy is highly effective in many asymmetric transformations. The bulky naphthyl group provides a defined chiral pocket to control the stereochemical outcome of the reaction. Chiral primary amines have been shown to be effective catalysts in a range of reactions, including aldol (B89426), Mannich, and Michael additions. alfachemic.comresearchgate.net
Utility in Enantioselective Aldol Reactions and Mannich Reactions
Derivatives of chiral primary amines are well-established catalysts for fundamental carbon-carbon bond-forming reactions like the aldol and Mannich reactions. alfachemic.com
In the enantioselective aldol reaction , a primary amine catalyst reacts with a ketone (e.g., cyclohexanone) to form a chiral enamine intermediate. This enamine then attacks an aldehyde. The stereochemistry of the product is controlled by the chiral environment created by the catalyst, which directs the facial selectivity of the aldehyde approach. ingentaconnect.comrsc.org
In the enantioselective Mannich reaction , the primary amine catalyst can operate through a similar enamine activation mechanism with a ketone or aldehyde donor. nih.govdntb.gov.ua Simultaneously, if the catalyst is bifunctional (e.g., a thiourea derivative), it can activate the imine electrophile through hydrogen bonding, bringing the reacting partners together in a highly organized, chiral transition state. researchgate.net This dual activation leads to high levels of stereocontrol.
Table 2: Representative Performance of Primary Amine-Derived Organocatalysts in Aldol and Mannich Reactions This table presents typical results for reactions catalyzed by organocatalysts derived from chiral primary amines to illustrate their general effectiveness, as specific data for catalysts derived from this compound is not widely reported.
| Reaction | Catalyst Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) |
| Aldol | Chiral Primary Amine | p-Nitrobenzaldehyde | Cyclohexanone | High | Up to 96% rsc.org |
| Aldol | C2-Symmetric Primary Amine | Aromatic Aldehydes | Aliphatic Ketones | Up to 92% | Up to 71% ingentaconnect.com |
| Mannich | Chiral Primary Amine | Aldehydes | Ketimines | Good | High nih.govresearchgate.net |
| Mannich | Bifunctional Amine-Thiourea | Ketones | N-Boc-imines | Up to 99% | Up to 98% |
Role in Asymmetric Michael Additions and Related Conjugate Additions
This compound itself is not typically employed as a direct catalyst for asymmetric Michael additions. However, its primary amine functionality provides a convenient handle for derivatization into more complex and catalytically active species. The formation of Schiff bases (imines) by condensation with aldehydes or ketones is a common strategy to generate chiral ligands for metal-catalyzed or organocatalytic conjugate additions.
These Schiff base derivatives, often featuring an additional coordinating group, can act as bidentate or tridentate ligands for various transition metals such as copper, zinc, or rhodium. The resulting chiral metal complex can then activate a Michael acceptor, rendering one of its prochiral faces more susceptible to nucleophilic attack. The steric bulk of the 4-methoxynaphthalen-1-yl group plays a crucial role in creating a defined chiral pocket around the metal center, thereby directing the approach of the nucleophile and leading to high levels of enantioselectivity.
In the realm of organocatalysis, derivatives of this compound can be incorporated into more elaborate catalyst scaffolds, such as those bearing thiourea or squaramide moieties. These functional groups can activate the Michael acceptor through hydrogen bonding, while the chiral amine backbone provides the necessary steric environment to control the stereochemical outcome of the reaction.
Table 1: Representative Enantioselective Michael Addition of Diethyl Malonate to Chalcone Catalyzed by a Copper(II) Complex of a Schiff Base Derived from this compound
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | L1 | Toluene | 0 | 92 | 85 |
| 2 | L1 | CH2Cl2 | 0 | 88 | 81 |
| 3 | L1 | THF | 0 | 85 | 75 |
| 4 | L2 | Toluene | 0 | 95 | 92 |
Note: This data is illustrative and based on typical results for similar catalytic systems.
Chiral Auxiliary in Stoichiometric Asymmetric Reactions
A more direct application of this compound in asymmetric synthesis is its use as a chiral auxiliary. In this approach, the chiral amine is temporarily attached to a prochiral substrate to form a diastereomeric intermediate. Subsequent reactions on this intermediate are then directed by the stereocenter of the auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved to afford the desired enantiomerically enriched product.
The formation of an amide bond between this compound and a carboxylic acid derivative is a common strategy for diastereoselective alkylations and acylations. The resulting chiral amide can be deprotonated at the α-position to the carbonyl group to form a chiral enolate. The bulky 4-methoxynaphthalen-1-yl group effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide or an acylating agent) to approach from the less hindered face.
This steric control leads to the preferential formation of one diastereomer of the alkylated or acylated product. The level of diastereoselectivity is often influenced by factors such as the nature of the base, the solvent, the temperature, and the structure of the electrophile. After the desired transformation, the chiral auxiliary can be removed by hydrolysis or other methods to yield the enantiomerically enriched carboxylic acid, ketone, or other related compounds.
Table 2: Diastereoselective Alkylation of an Amide Derived from this compound and Propanoic Acid
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) |
| 1 | CH3I | LDA | 95:5 |
| 2 | CH3CH2Br | LHMDS | 92:8 |
| 3 | PhCH2Br | KHMDS | 97:3 |
Note: This data is illustrative and based on typical results for similar chiral auxiliaries.
Beyond alkylations and acylations, this compound as a chiral auxiliary can be utilized in a broader range of asymmetric inductions and stereoselective functionalizations. For instance, imines formed from this chiral amine and aldehydes or ketones can undergo diastereoselective nucleophilic additions. The chiral environment provided by the auxiliary directs the approach of nucleophiles such as organometallics or hydrides to one of the prochiral faces of the imine, establishing a new stereocenter with high stereocontrol.
Furthermore, derivatives of this compound can be employed in stereoselective cycloaddition reactions, such as Diels-Alder reactions, where the auxiliary attached to the dienophile can influence the facial selectivity of the cycloaddition. The robust nature of the naphthalene (B1677914) ring system and the predictable stereochemical bias it imparts make this auxiliary a versatile tool for the construction of complex chiral molecules. The successful application of this auxiliary relies on the efficient introduction and subsequent cleavage of the auxiliary without racemization of the newly formed stereocenter.
Mechanistic and Theoretical Investigations of R 1 4 Methoxynaphthalen 1 Yl Ethanamine
Spectroscopic Analysis for Stereochemical Assignment in Research Contexts
Chiroptical Spectroscopy (CD, OR) for Absolute Configuration Determination
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (OR), is a powerful non-destructive technique for determining the absolute configuration of chiral molecules like (R)-1-(4-methoxynaphthalen-1-yl)ethanamine. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral compound.
Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the spatial arrangement of atoms, or the stereochemistry, of the molecule. For this compound, the naphthalene (B1677914) chromophore would be the primary focus of CD analysis. The observed Cotton effects would be directly related to the (R) configuration at the stereocenter.
Optical Rotatory Dispersion (OR) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration by comparing it to the curves of structurally related compounds with known configurations or by applying empirical rules such as the Octant Rule for ketones, though application to naphthalenic amines would rely on more specific empirical correlations.
For the definitive assignment of the absolute configuration of 1-(4-methoxynaphthalen-1-yl)ethanamine as (R), experimental CD and ORD data would be compared with data obtained from quantum chemical calculations.
Illustrative Data:
The following table presents hypothetical chiroptical data for this compound to illustrate the expected experimental output.
| Technique | Wavelength (nm) | Signal |
| Circular Dichroism (CD) | 225 | + (Positive Cotton Effect) |
| 280 | - (Negative Cotton Effect) | |
| Optical Rotatory Dispersion (OR) | 589 (Sodium D-line) | + (Positive Rotation) |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the surveyed literature.
NMR Spectroscopy for Diastereomeric Ratio Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the diastereomeric ratio of a mixture of stereoisomers. When a chiral molecule like this compound is reacted with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have distinct physical properties and, crucially, will exhibit different chemical shifts in their NMR spectra.
The process typically involves the following steps:
Reaction of the amine with a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a diastereomeric amide.
Acquisition of a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
Identification of signals corresponding to each diastereomer. Protons or fluorine atoms close to the newly formed chiral center will experience different chemical environments and thus resonate at different frequencies.
Integration of the corresponding signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio of the mixture.
For this compound, the diastereomeric ratio can be accurately determined by integrating the signals of the methoxy (B1213986) group on the naphthalene ring or the methyl group of the ethanamine moiety in the ¹H NMR spectrum of the derivatized products.
Illustrative Data:
The following table provides a hypothetical example of ¹H NMR data for a diastereomeric mixture formed from the reaction of a sample of 1-(4-methoxynaphthalen-1-yl)ethanamine with a chiral derivatizing agent.
| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integral Value |
| Diastereomer 1 (R,R) | -OCH₃ | 3.98 | 1.00 |
| Diastereomer 2 (S,R) | -OCH₃ | 3.95 | 0.25 |
Note: The data in this table is hypothetical and for illustrative purposes only. The chemical shifts and integral values are not based on experimental results for this compound.
From this illustrative data, the diastereomeric ratio would be calculated as 1.00 : 0.25, which simplifies to 4 : 1.
Emerging Research Frontiers and Future Directions
Development of Sustainable Synthetic Routes to (R)-1-(4-methoxynaphthalen-1-yl)ethanamine
The chemical industry's shift towards sustainability has spurred research into greener synthetic pathways for producing enantiomerically pure amines. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and safer reagents.
Modern synthetic strategies are increasingly incorporating green chemistry principles to produce chiral amines. A key area of development is the use of biocatalysis, which employs enzymes to perform highly selective chemical transformations under mild conditions. Chemoenzymatic cascade reactions, which combine enzymatic and chemical catalysis, are particularly promising for their high efficiency and atom economy. rsc.org
For instance, one-enzyme cascade systems using ω-transaminase (ω-TA) can produce chiral amines with excellent yields (up to 99%) and high enantioselectivity. rsc.org These reactions are highly atom-efficient, often using water as a solvent and generating it as the sole byproduct. rsc.org Another sustainable approach is "hydrogen-borrowing" amination, which can synthesize enantiopure amines directly from alcohols. This method, often utilizing a combination of alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH), offers a higher atom efficiency and a better environmental footprint compared to traditional methods that start from ketone precursors. rsc.orghims-biocat.eu
| Principle | Traditional Synthetic Approach | Green Chemistry Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Catalyst | Costly and often toxic transition metal complexes. | Biocatalysts (e.g., ω-transaminases, ADHs, AmDHs) or heterogeneous nanocatalysts. rsc.orgrsc.org | High selectivity, mild reaction conditions, biodegradability, reduced metal waste. |
| Starting Materials | Often derived from petrochemical feedstocks (e.g., ketones, enamides). hims-biocat.eu | Renewable resources such as bio-based alcohols. hims-biocat.eu | Reduced reliance on fossil fuels, utilization of renewable feedstock. |
| Solvents | Often volatile organic compounds (VOCs). | Aqueous media (water), minimized solvent use. nih.govresearchgate.net | Improved safety, reduced environmental pollution, lower cost. |
| Atom Economy | Can be low due to the use of protecting groups and multi-step resolutions. | High, especially in direct amination and cascade reactions. rsc.orghims-biocat.eu | Maximized incorporation of starting materials into the final product, minimizing waste. |
| Byproducts | Stoichiometric amounts of waste from resolving agents or metal catalysts. | Minimal waste, often only water. rsc.org | Simplified purification, reduced disposal costs and environmental impact. |
Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for producing active pharmaceutical ingredients (APIs) and their intermediates. tue.nl This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. nih.govmdpi.com
| Parameter/Feature | Description and Significance in Continuous Flow |
|---|---|
| Reactor Type | Microreactors, packed-bed reactors (PBRs), or heated coil reactors are used to contain catalysts and manage reaction conditions. nih.govmdpi.com |
| Flow Rate | Precisely controlled by pumps, determining the residence time of reagents in the reactor and thus influencing conversion and yield. nih.gov |
| Temperature Control | Superior heat exchange allows for rapid heating/cooling and precise temperature maintenance, enabling reactions under conditions unsafe for batch processing. tue.nl |
| Pressure | Back-pressure regulators allow for heating solvents above their boiling points, accelerating reaction rates safely. tue.nl |
| Safety | The small internal volume of the reactor minimizes the risk associated with handling hazardous reagents or exothermic reactions. |
| Scalability | Production can be scaled up by running the system for longer durations ("numbering-up") rather than increasing reactor size, ensuring consistency. |
Exploration of Novel Catalytic Systems Utilizing this compound Derivatives
The inherent chirality of this compound makes it an excellent scaffold for developing new chiral catalysts. Research is focused on creating robust, recyclable, and highly efficient catalytic systems for asymmetric synthesis.
Immobilizing chiral organocatalysts onto solid supports transforms them into heterogeneous catalysts, which offers significant advantages such as easy separation from the reaction mixture, enhanced stability, and potential for reuse over multiple cycles. beilstein-journals.orgnih.gov This approach aligns with green chemistry principles by reducing catalyst waste and simplifying product purification.
Derivatives of this compound can be functionalized with anchoring groups to allow for covalent attachment to various solid supports, including silica (B1680970), polymers (like polystyrene), or magnetic nanoparticles. nih.gov The choice of support material and the length and nature of the linker connecting the catalyst to the support can significantly influence the catalyst's activity and enantioselectivity. beilstein-journals.org For example, co-immobilizing multiple enzymes, such as an alcohol dehydrogenase and an amine dehydrogenase on silica nanoparticles, has been shown to create a highly efficient and reusable system for producing chiral amines. rsc.org Such immobilized systems can exhibit higher catalytic efficiency than their free counterparts and can be reused for multiple cycles with minimal loss of activity. rsc.org
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net By using chiral organic ligands, it is possible to synthesize chiral MOFs that can serve as highly effective heterogeneous catalysts for asymmetric reactions. The well-defined pores and channels of MOFs can create a chiral microenvironment that enhances enantioselectivity.
A derivative of this compound, appropriately functionalized with coordinating groups (e.g., carboxylates or pyridyls), could be employed as a chiral building block in MOF synthesis. The resulting framework would feature chiral pores decorated with the amine's stereocenters. Such MOFs could find applications in enantioselective catalysis, chiral separations, and sensing. Recent research has demonstrated the creation of novel MOFs with unique functionalities, such as light-responsive frameworks for photocatalysis, indicating the vast potential for designing sophisticated materials by carefully selecting the organic ligands. chemrxiv.org
Advanced Functional Materials Research
The unique structural features of this compound—specifically its chirality and the photophysically active naphthalene (B1677914) moiety—make it a candidate for the development of advanced functional materials. nanogune.euresearchgate.net Research in this area explores how the molecule's properties can be harnessed for applications beyond catalysis.
One potential avenue is in the field of chiroptical materials. The naphthalene ring is a well-known chromophore, and its incorporation into a chiral structure can give rise to strong circular dichroism (CD) and circularly polarized luminescence (CPL). Materials based on this chiral amine could be used in optical data storage, security inks, and 3D displays.
Furthermore, the amine group provides a reactive handle for polymerization. Incorporating this chiral monomer into polymer chains could lead to the creation of chiral polymers for use as the stationary phase in chromatography columns for enantioselective separations. Additionally, derivatives of this compound could be investigated for their potential in forming supramolecular gels or liquid crystals, where the chirality and aromatic groups can direct the self-assembly process to create ordered, functional materials. Investigations into related Schiff base compounds derived from 4-methoxynaphthalene have shown potential for applications such as anticorrosion coatings, highlighting the versatility of this chemical scaffold. nih.gov
Synthesis of Chiral Polymers and Networks Incorporating this compound Units
The development of novel chiral polymers is a cornerstone of modern materials science, with applications ranging from enantioselective catalysis to advanced optics. The incorporation of this compound as a monomer or a pendant chiral unit in a polymer backbone presents a promising avenue for creating materials with unique properties.
Research into chiral polymers often involves the polymerization of monomers that possess inherent chirality. Based on the structure of this compound, several polymerization strategies could be envisioned:
Polyamides and Polyimides: The primary amine group of this compound makes it an ideal candidate for condensation polymerization with dicarboxylic acids or their derivatives to form chiral polyamides. Similarly, reaction with dianhydrides could yield chiral polyimides. These polymers would benefit from the rigidity and thermal stability conferred by the naphthalene moiety.
Polyureas and Polyurethanes: Reaction with diisocyanates would lead to the formation of chiral polyureas, while reaction with diols and diisocyanates could produce chiral polyurethanes. The hydrogen bonding capabilities of the urea (B33335) and urethane (B1682113) linkages, combined with the chirality of the monomer, could lead to polymers with well-defined secondary structures.
Side-Chain Functionalized Polymers: this compound can be attached as a pendant group to a pre-existing polymer backbone, such as poly(meth)acrylates or polystyrene. This approach allows for fine-tuning of the polymer properties by controlling the degree of functionalization.
The synthesis of such polymers would likely involve established polymerization techniques, including solution polymerization, interfacial polymerization, and potentially controlled radical polymerization methods to achieve well-defined polymer architectures.
The incorporation of the bulky and rigid 4-methoxynaphthalen-1-yl group is expected to impart several desirable properties to the resulting polymers:
High Thermal Stability: The aromatic nature of the naphthalene ring system would contribute to high glass transition temperatures (Tg) and thermal degradation temperatures.
Enhanced Chiral Recognition: The well-defined chiral environment created by the this compound units could lead to polymers with excellent capabilities for enantioselective recognition. This is particularly relevant for applications in chiral chromatography.
Optical Activity: The inherent chirality and the presence of the chromophoric naphthalene group suggest that these polymers could exhibit interesting chiroptical properties, such as circular dichroism (CD) and potentially circularly polarized luminescence (CPL).
These properties make such polymers highly attractive for a range of applications, including as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), as membranes for enantioselective separations, and as materials for chiral optical devices. While specific data on polymers derived from this compound is not yet widely available, research on analogous structures, such as poly(1-naphthylamine), provides a foundation for these expectations.
Table 1: Potential Chiral Polymers Derived from this compound and Their Prospective Applications
| Polymer Type | Potential Co-monomers | Anticipated Key Properties | Potential Research Applications |
| Polyamide | Terephthaloyl chloride, Adipoyl chloride | High thermal stability, defined secondary structure, strong chiral recognition sites | Chiral stationary phases for HPLC, enantioselective membranes |
| Polyimide | Pyromellitic dianhydride | Excellent thermal and chemical resistance, rigidity | High-performance engineering plastics with chiral properties |
| Polyurea | Toluene diisocyanate, Methylene diphenyl diisocyanate | Strong hydrogen bonding, ordered structures | Chiral organocatalysts, materials for nonlinear optics |
| Side-chain Polymer | Poly(methyl methacrylate), Polystyrene | Tunable chiral functionality, solubility in common organic solvents | Chiral sensors, coatings for chiral surfaces |
Application in Chiral Sensing and Separation Technologies at a Research Level
The ability to selectively recognize and separate enantiomers is of paramount importance in the pharmaceutical, agrochemical, and fragrance industries. The distinct stereochemistry of this compound makes it a promising candidate for the development of novel chiral selectors and sensors.
Chiral stationary phases (CSPs) are the heart of enantioselective HPLC. The principle of chiral recognition by CSPs relies on the formation of transient diastereomeric complexes between the chiral selector (the CSP) and the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times and thus, separation.
This compound could be utilized in the preparation of CSPs in several ways:
"Brush-type" or Pirkle-type CSPs: The amine can be covalently bonded to a silica support, often after derivatization to introduce a π-acidic or π-basic group that can engage in π-π stacking interactions with analytes. The methoxynaphthalene group itself can act as a π-basic system.
Incorporation into a Polymeric CSP: As discussed in the previous section, polymers derived from this chiral amine can be coated or covalently bonded to silica particles to create a CSP. The polymer matrix would offer a multitude of chiral recognition sites.
While there is extensive research on CSPs based on 1-(1-naphthyl)ethylamine, demonstrating the viability of the naphthylethylamine scaffold for chiral recognition, the specific influence of the 4-methoxy substituent in this compound remains a key area for future investigation. nih.gov The electron-donating nature of the methoxy (B1213986) group could enhance π-π interactions and alter the hydrogen bonding capabilities of the molecule, potentially leading to unique enantioselective properties.
Table 2: Comparison of Potential Chiral Recognition Interactions for Naphthylethylamine-based CSPs
| Chiral Selector Scaffold | Potential Interaction Sites | Expected Influence of 4-Methoxy Group |
| 1-(1-Naphthyl)ethylamine | π-π stacking, hydrogen bonding (amine), steric interactions | - |
| This compound | Enhanced π-π stacking (electron-rich naphthalene), hydrogen bonding (amine), steric interactions, potential dipole-dipole interactions (methoxy group) | Increased retention for analytes with π-acidic groups, altered selectivity due to electronic and steric effects. |
Chiral sensors are analytical devices that can detect and quantify enantiomers. Fluorescence-based sensors are particularly attractive due to their high sensitivity. The naphthalene moiety in this compound is fluorescent, which opens up exciting possibilities for its use in chiral sensing.
Future research could focus on the development of chemosensors where the binding of a chiral analyte to a receptor containing the this compound unit would result in a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). The principle of enantioselective recognition would be similar to that in chromatography, relying on the differential stability of the diastereomeric complexes formed between the sensor and the enantiomers of the analyte.
For instance, supramolecular systems incorporating this chiral amine could be designed. The formation of a host-guest complex with a chiral analyte could perturb the electronic environment of the naphthalene fluorophore, leading to an enantioselective fluorescence response. While BINOL-based sensors are more established in this area, the unique electronic and steric properties of this compound could offer new avenues for the design of highly selective and sensitive chiral sensors. nih.gov
Q & A
Q. What are the optimal synthetic routes for enantioselective preparation of (R)-1-(4-methoxynaphthalen-1-yl)ethanamine?
Methodological Answer: Asymmetric synthesis via chiral catalysts (e.g., Rhodium-BINAP complexes) is commonly employed to achieve high enantiomeric excess (ee). Reductive amination of 4-methoxy-1-naphthaldehyde using (R)-selective enzymes or chiral auxiliaries like Evans oxazolidinones can also yield the target compound. Purification via chiral HPLC or crystallization is critical to isolate the (R)-enantiomer .
Q. How can crystallography validate the stereochemical configuration of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL/SHELXTL is the gold standard. The naphthalene moiety’s planarity and methoxy group orientation help confirm spatial arrangement. ORTEP-3 can visualize thermal ellipsoids and refine atomic positions to validate chirality .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR : H and C NMR to confirm methoxy (-OCH) and ethylamine (-CHNH) groups.
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]).
- IR : Stretching frequencies for NH (~3300 cm) and C-O (1250 cm) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Solvent effects are modeled using PCM. For example, the methoxy group’s electron-donating nature increases aromatic ring nucleophilicity, favoring electrophilic attacks at specific positions .
Q. What strategies resolve contradictions between in vitro receptor binding assays and in vivo pharmacokinetic data for this compound?
Methodological Answer:
- In vitro : Radioligand displacement assays (e.g., H-labeled ligands) quantify binding affinity to targets like dopamine receptors.
- In vivo : Adjust dosing regimens to account for metabolic stability (e.g., CYP450 interactions) or blood-brain barrier permeability. Use LC-MS/MS to track metabolite formation .
Q. How does the methoxy group’s position on the naphthalene ring influence biological activity compared to other derivatives (e.g., fluoro or chloro substituents)?
Methodological Answer: Comparative SAR studies using analogs with substituents at positions 2, 3, or 4 reveal steric and electronic effects. For example:
- 4-Methoxy : Enhances lipophilicity and CNS penetration.
- 2-Fluoro : Increases metabolic resistance but reduces receptor affinity. MD simulations can model substituent-receptor interactions .
Q. What are the challenges in scaling up enantioselective synthesis while maintaining ee >99%?
Methodological Answer:
- Catalyst Loading : Optimize catalyst-to-substrate ratios to minimize cost.
- Reaction Engineering : Use continuous-flow reactors for precise temperature/pH control.
- Byproduct Analysis : Monitor diastereomer formation via chiral GC-MS .
Data Analysis & Experimental Design
Q. How to design a study comparing the neuropharmacological effects of (R)- vs. (S)-enantiomers?
Methodological Answer:
- In vitro : Radioligand competition assays (e.g., H-SCH23390 for D1 receptors).
- In vivo : Behavioral assays (e.g., locomotor activity in rodents) with enantiomer-specific dosing.
- Statistical Analysis : Two-way ANOVA to differentiate enantiomer effects and dose-dependency .
Q. What analytical workflows quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/ELSD : Detect impurities at 0.1% levels using C18 columns (ACN/water gradients).
- NMR Spiking : Add reference standards to identify unknown peaks.
- QbD Approach : Design space modeling to link process parameters (e.g., pH, temp) to impurity profiles .
Q. How to reconcile conflicting computational predictions and experimental results in metabolic pathway studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
